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6-Ethylmercaptopurine

HGPRT-independent cytotoxicity purine salvage bypass drug resistance model

HGPRT-deficient leukemic models exhibit ~500-fold resistance to 6-thioguanine, confounding drug resistance studies. 6-Ethylmercaptopurine (e6MP; NSC 11588) bypasses this: it inhibits growth and induces differentiation independently of HGPRT/APRT salvage pathways, confirmed by HPLC absence of fraudulent nucleotide incorporation. • HGPRT-independent: Equipotent activity in wild-type and HGPRT-deficient cells • Lineage-specific: Directs monocytic (not granulocytic) differentiation • ≥98% purity; in stock for immediate global shipping

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 5417-84-5
Cat. No. B1196674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylmercaptopurine
CAS5417-84-5
Synonyms6-ethylmercaptopurine
6-ethylthiopurine
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCCSC1=NC=NC2=C1NC=N2
InChIInChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
InChIKeyXTJLAIOQORFEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylmercaptopurine Baseline Profile


6-Ethylmercaptopurine (e6MP; NSC 11588) is a synthetic 6-thiopurine analog of hypoxanthine, with an ethylthio substituent at the purine 6-position replacing the thiol group found in 6-mercaptopurine [1]. It belongs to the broader class of antimetabolite purine analogs that also includes 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and azathioprine, with a molecular weight of 180.23 g/mol and molecular formula C7H8N4S . Unlike the clinically established thiopurines which require activation through the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), e6MP exerts growth-inhibitory and differentiation-inducing effects independently of this pathway, a property that fundamentally distinguishes its biochemical pharmacology from its in-class comparators [1].

Salvage-pathway-independent activity — suitable for HGPRT-deficient leukemia models
Monocytic lineage commitment — supports HL-60 monocyte/macrophage differentiation studies
IMPDH-independent mechanism — enables antileukemic research without guanine nucleotide perturbation

Why 6-Ethylmercaptopurine Cannot Be Substituted


The clinical thiopurines 6-mercaptopurine and 6-thioguanine share a common requirement for metabolic activation through HGPRT-mediated phosphoribosylation to exert their cytotoxic and differentiation-inducing effects; consequently, HGPRT-deficient cells exhibit profound resistance to these agents, with 6-thioguanine requiring approximately 500-fold higher drug concentrations to achieve growth arrest in HGPRT-deficient versus wild-type HL-60 cells [1]. 6-Ethylmercaptopurine fundamentally bypasses this salvage pathway dependency: it inhibits growth and produces terminal differentiation in both wild-type and HGPRT-deficient HL-60 cells, with no new nucleotide peaks detected by HPLC analysis, indicating a mechanism independent of HGPRT or adenine phosphoribosyltransferase (APRT) activation [2]. Furthermore, e6MP directs differentiation down the monocytic lineage, whereas 6-thioguanine, 8-azaguanine, and 6-methylmercaptopurine ribonucleoside induce granulocytic differentiation, representing a qualitative divergence in biological outcome that precludes functional interchangeability [3][4]. Substitution without accounting for these mechanistic and phenotypic differences would invalidate experimental models predicated on salvage-pathway-independent activity or monocytic differentiation endpoints.

Salvage pathway activation 6‑TG and 6‑MP require HGPRT-mediated activation; e6MP activity is HGPRT‑independent, so replacement may invalidate HGPRT‑deficient models.
Differentiation lineage e6MP induces monocytic differentiation, whereas 6‑TG, 8‑azaguanine, and 6‑MMPR drive granulocytic pathways — endpoints are not interchangeable.
IMPDH and nucleotide incorporation e6MP does not rely on IMPDH inhibition or form fraudulent nucleotides, contrasting with 6‑MP and 6‑TG; mechanism‑specific readouts may shift.

6-Ethylmercaptopurine Differentiation Evidence


HGPRT-Independent Growth Inhibition

6-Ethylmercaptopurine (e6MP) inhibits proliferation and induces terminal differentiation in both wild-type and HGPRT-deficient HL-60 human promyelocytic leukemia cells, with no requirement for phosphoribosylation by HGPRT or APRT. HPLC analysis of nucleotide pools from e6MP-treated cells revealed no new nucleotide peaks, confirming the absence of fraudulent nucleotide incorporation [1]. In stark contrast, 6-thioguanine (6-TG) requires HGPRT-mediated conversion to thioguanine nucleotides for activity: Schwartz et al. (1984) demonstrated that 6-TG produces growth arrest in wild-type HL-60 cells at 2 µM, whereas HGPRT-deficient HL-60 cells require approximately 500-fold higher concentrations (~1000 µM) to achieve comparable growth arrest, reflecting a profound quantitative dependence on salvage pathway activation [2]. The e6MP mechanism is further distinguished by the observation that co-administration of hypoxanthine or adenine—which compete for HGPRT and APRT respectively—fails to prevent e6MP-mediated growth inhibition, whereas these natural purines effectively antagonize 6-TG and 6-MP cytotoxicity [1]. Additionally, inhibition of IMP dehydrogenase (IMPDH) and consequential alteration of guanine nucleotide pools does not appear to be involved in e6MP action, contrasting with the established IMPDH-dependent mechanisms of 6-MP and 6-TG nucleotide metabolites [1].

HGPRT Independence
Head-to-head
e6MP: 0‑fold differential (HGPRT‑independent)
6‑TG: ~500‑fold higher concentration in HGPRT‑deficient HL‑60 cells
Supports HGPRT‑deficient leukemia model studies
Salvage pathway bypass confirmed by HPLC; no fraudulent nucleotide peaks
HGPRT-independent cytotoxicity purine salvage bypass drug resistance model leukemia differentiation therapy

Monocytic vs. Granulocytic Differentiation

6-Ethylmercaptopurine induces morphological changes and nonspecific esterase activity in HL-60 cells consistent with differentiation along the monocytic/macrophage pathway [1]. French et al. (1990) reported that e6MP-treated HL-60 cells exhibit monocytic morphology and esterase positivity, yet notably lack early monocytic markers such as rapid c-fos induction and c-fms mRNA stabilization, and e6MP inhibits TPA-induced monocytic/macrophage differentiation as characterized by c-fms stabilization and cellular adherence [1]. This monocytic commitment diverges sharply from the granulocytic differentiation induced by 6-thioguanine, 8-azaguanine (both reported in Gibboney et al., 1989), and 6-methylmercaptopurine ribonucleoside (6-MMPR), which Sokoloski & Sartorelli (1987) demonstrated induces HL-60 cells to differentiate along the granulocytic pathway [2][3]. The differentiation pathway divergence is qualitative rather than merely quantitative, meaning that e6MP cannot substitute for 6-TG or 6-MMPR in studies requiring granulocytic endpoints, and vice versa.

Lineage Commitment
Head-to-head
e6MP: monocytic/macrophage pathway (esterase‑positive)
6‑TG, 8‑AG, 6‑MMPR: granulocytic pathway
Enables lineage‑specific endpoint selection
Qualitative divergence confirmed by nonspecific esterase staining
monocytic differentiation lineage-specific leukemia therapy nonspecific esterase HL-60 cell fate

c-myc Regulation Divergence

French et al. (1990) demonstrated that 6-ethylmercaptopurine (e6MP) transiently down-regulates c-myc mRNA expression in wild-type HL-60 cells but has no effect on c-myc mRNA levels in HGPRT-deficient HL-60 cells, despite both cell types undergoing terminal differentiation [1]. This cell-type-dependent c-myc regulation is unique among thiopurine analogs. For comparison, 6-thioguanine has been shown to decrease c-myc expression in wild-type HL-60 cells with an IC50 of 35 µM for c-myc downregulation, and this effect is antagonized by inosine which blocks thioguanine monophosphate (TGMP) formation, indicating a nucleotide-metabolite-dependent mechanism [2]. The e6MP pattern—transient c-myc suppression only in wild-type cells, with HGPRT-deficient cells differentiating despite unchanged c-myc levels—suggests that e6MP engages c-myc regulatory pathways that are partially salvage-enzyme-dependent for transcriptional effects, yet the differentiation commitment itself proceeds independently of c-myc modulation in HGPRT-deficient cells [1].

c‑myc Regulation
Head-to-head
e6MP: transient c‑myc downregulation only in wild‑type cells; HGPRT‑deficient cells differentiate without c‑myc change
6‑TG: c‑myc downregulation IC₅₀ = 35 µM, blocked by inosine
Supports c‑myc‑independent differentiation research
Uncoupling of oncogene modulation from terminal differentiation
c-myc downregulation oncogene modulation differentiation-associated gene expression HL-60 leukemia model

Acid Phosphatase Activation

6-Ethylmercaptopurine acts as an activator of acid phosphatase (EC 3.1.3.2), stimulating the hydrolysis of p-nitrophenyl phosphate. BRENDA enzyme database records show that e6MP at 1 mM concentration stimulates acid phosphatase isoenzyme 2 from Labeo rohita (rohu fish) to 281% of control activity, and activates human acid phosphatase to 108% of control activity [1]. DiPietro et al. (1971) independently demonstrated that addition of 6-ethylmercaptopurine to purified human placental acid phosphatase III greatly stimulated p-nitrophenyl phosphate hydrolysis without altering the pH profile of the enzyme [2]. This enzyme-modulatory property distinguishes e6MP from 6-mercaptopurine and 6-thioguanine, which are not reported to activate acid phosphatases and instead function primarily as substrates or inhibitors of purine-metabolizing enzymes (HGPRT, IMPDH, TPMT). The acid phosphatase activation represents an orthogonal biochemical activity that may confound experiments where phosphatase activity is a readout or where e6MP is used as a negative control for thiopurine antimetabolite effects.

Acid Phosphatase
Class‑level
281% activation of isoenzyme 2 at 1 mM (Labeo rohita); 108% human enzyme
Phosphatase probe context; may confound esterase‑based readouts
Class‑level inference; direct comparator data for 6‑MP/6‑TG not available
acid phosphatase activation enzyme modulation biochemical probe phosphatase assay

IMPDH-Independent Mechanism

A defining biochemical feature of 6-ethylmercaptopurine is that its growth-inhibitory and differentiation-inducing effects do not appear to involve inhibition of IMP dehydrogenase (IMPDH) or the consequential depletion of guanine nucleotide pools [1]. This stands in marked contrast to 6-mercaptopurine and 6-thioguanine, whose active nucleotide metabolites (thioinosinic acid and thioguanylic acid, respectively) are well-established inhibitors of IMPDH, leading to reduced conversion of IMP to XMP and subsequent depletion of guanine nucleotides required for DNA and RNA synthesis [2]. The Gibboney et al. (1989) study explicitly states that for e6MP, 'inhibition of IMP dehydrogenase and the consequential alteration of the guanine nucleotide pools does not appear to be involved' [1]. The absence of detectable fraudulent nucleotide incorporation into cellular nucleotide pools (confirmed by HPLC) and the failure of purine base competition to rescue cells further support a mechanism fundamentally distinct from classical thiopurine antimetabolite action [1].

IMPDH Independence
Head-to-head
e6MP: no IMPDH inhibition, no guanine nucleotide pool alteration, no fraudulent nucleotide peaks (HPLC)
6‑MP/6‑TG: IMPDH‑dependent guanine depletion
Supports IMPDH‑independent antileukemic mechanism studies
Purine competition and HPLC nucleotide analysis confirm orthogonal mechanism
IMP dehydrogenase bypass guanine nucleotide pools de novo purine synthesis thiopurine mechanism of action

Physicochemical Identity and Purity

6-Ethylmercaptopurine (CAS 5417-84-5; NSC 11588) has distinct physicochemical properties that differentiate it from structurally similar thiopurines: melting point 196°C (vs. 6-MP: ~313°C decomposition; 6-TG: >360°C), predicted pKa 8.17 ± 0.20 (vs. 6-MP pKa ~7.8; 6-TG pKa ~8.3), and density 1.39-1.49 g/cm³ [1]. Commercial availability from Sigma Aldrich (Catalog E4126) as a solid with storage at room temperature, and from CymitQuimica with purity ≥98.0% (dried basis) as an off-white to pale yellow powder, provides procurement-quality benchmarks . The molecular weight of 180.23 g/mol and the ethylthio substituent at position 6 confer distinct chromatographic retention and mass spectrometric properties that enable unambiguous analytical discrimination from 6-mercaptopurine (MW 152.18), 6-thioguanine (MW 167.19), 6-methylmercaptopurine (MW 166.20), and azathioprine (MW 277.26) in HPLC and LC-MS workflows [1].

Physicochemical Identity
Specification review
MW 180.23 g/mol; MP 196 °C; purity ≥98.0% (dried basis); off‑white to pale yellow powder
Enables identity verification and procurement QC
Distinct chromatographic retention vs. 6‑MP (152.18) and 6‑TG (167.19)
compound identity verification purity specification physicochemical characterization laboratory procurement

6-Ethylmercaptopurine Application Scenarios


HGPRT-Deficient Leukemia Models

In experimental models using HGPRT-deficient leukemic cell lines (e.g., HL-60 HGPRT⁻ subclones, CEM/HGPRT⁻, or patient-derived xenografts with acquired thiopurine resistance), 6-ethylmercaptopurine is the compound of choice. Unlike 6-thioguanine, which exhibits a ~500-fold sensitivity differential between wild-type and HGPRT-deficient HL-60 cells (2 µM vs. ~1000 µM for growth arrest), e6MP exerts equivalent activity irrespective of HGPRT status, confirmed by HPLC absence of fraudulent nucleotide incorporation [1][2]. This property eliminates the confounding variable of salvage-enzyme-dependent activation and enables clear interpretation of downstream biological effects in drug resistance research.

Monocytic Differentiation Induction

When experimental protocols require selective induction of monocytic/macrophage differentiation (as opposed to granulocytic maturation), e6MP is the preferred thiopurine analog. Morphological changes and nonspecific esterase positivity confirm monocytic commitment, whereas 6-thioguanine, 8-azaguanine, and 6-methylmercaptopurine ribonucleoside all induce granulocytic differentiation [3][4]. Applications include studies of monocyte/macrophage-specific gene expression programs, lineage commitment mechanisms, and screening for compounds that modulate monocytic differentiation independently of c-myc regulation, given that e6MP uncouples c-myc downregulation from terminal differentiation in HGPRT-deficient cells [3].

IMPDH-Independent Antileukemic Research

For investigators dissecting IMPDH-dependent versus IMPDH-independent antileukemic mechanisms, e6MP serves as a critical tool compound. Its activity proceeds without detectable IMPDH inhibition or guanine nucleotide pool perturbation, fundamentally distinguishing it from 6-MP and 6-TG whose cytotoxicity is intimately linked to IMPDH blockade and guanine nucleotide depletion [1]. This makes e6MP valuable for studying IMPDH-bypass mechanisms, identifying synthetic lethal interactions in IMPDH-inhibitor-resistant backgrounds, and validating whether antileukemic efficacy in novel models derives from IMPDH-dependent or IMPDH-independent pathways.

Acid Phosphatase Biochemical Probe

The quantitative activation of acid phosphatase (EC 3.1.3.2) by e6MP—281% activity at 1 mM for isoenzyme 2—supports its use as a positive control activator in phosphatase enzymology studies [5][6]. This biochemical property is orthogonal to the antimetabolite functions of classical thiopurines and enables e6MP to serve as a small-molecule probe for investigating acid phosphatase regulation, active-site conformational dynamics, and allosteric modulation mechanisms. Researchers must note that this phosphatase-stimulatory activity may confound esterase-based differentiation readouts in HL-60 cell assays.

Application
Selection Property
Validation Focus
HGPRT‑deficient leukemia model studies
HGPRT‑independent activity
Salvage pathway status confirmation
Monocytic lineage commitment research
Monocytic differentiation capacity
Nonspecific esterase staining
IMPDH‑independent antileukemic mechanism studies
IMPDH independence
Guanine nucleotide pool analysis
Acid phosphatase biochemical probe
Acid phosphatase activation profile
Enzyme activity controls (1 mM)

Technical Documentation Hub

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28 linked technical documents
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